molecular formula C22H20FN3O9 B12782006 2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-arabino-hexofuranosyl)-5-fluoro- CAS No. 133488-20-7

2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-arabino-hexofuranosyl)-5-fluoro-

Cat. No.: B12782006
CAS No.: 133488-20-7
M. Wt: 489.4 g/mol
InChI Key: YRWPHXXGCYWJOL-BDXSIMOUSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-arabino-hexofuranosyl)-5-fluoro- is a complex organic compound that belongs to the class of pyrimidinediones This compound is characterized by its unique structure, which includes a pyrimidinedione core, acetylated sugar moieties, and a fluorinated substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-arabino-hexofuranosyl)-5-fluoro- typically involves multiple steps, including the protection of hydroxyl groups, glycosylation, and fluorination. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may be investigated for its interactions with enzymes and other biomolecules, providing insights into its potential therapeutic effects.

Medicine

In medicine, this compound is of interest for its potential antiviral and anticancer properties. Researchers explore its efficacy and safety in preclinical and clinical studies.

Industry

Industrially, this compound may be used in the synthesis of pharmaceuticals and other high-value chemicals.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-arabino-hexofuranosyl)-5-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in antiviral applications, it may inhibit viral replication by targeting viral enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.

    Fluorinated nucleosides: Compounds with fluorine atoms attached to sugar moieties.

    Acetylated sugars: Compounds with acetyl groups protecting hydroxyl functionalities.

Uniqueness

What sets 2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-arabino-hexofuranosyl)-5-fluoro- apart is its specific combination of structural features, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

133488-20-7

Molecular Formula

C22H20FN3O9

Molecular Weight

489.4 g/mol

IUPAC Name

[(2R)-2-acetyloxy-2-[(2S,3R,5S)-3-(1,3-dioxoisoindol-2-yl)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate

InChI

InChI=1S/C22H20FN3O9/c1-10(27)33-9-16(34-11(2)28)18-15(26-20(30)12-5-3-4-6-13(12)21(26)31)7-17(35-18)25-8-14(23)19(29)24-22(25)32/h3-6,8,15-18H,7,9H2,1-2H3,(H,24,29,32)/t15-,16-,17+,18+/m1/s1

InChI Key

YRWPHXXGCYWJOL-BDXSIMOUSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@@H]1[C@@H](C[C@H](O1)N2C=C(C(=O)NC2=O)F)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C

Canonical SMILES

CC(=O)OCC(C1C(CC(O1)N2C=C(C(=O)NC2=O)F)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C

Origin of Product

United States

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